molecular formula C22H21NO B4977173 1-(1-pyrenylmethyl)-3-piperidinol

1-(1-pyrenylmethyl)-3-piperidinol

Cat. No.: B4977173
M. Wt: 315.4 g/mol
InChI Key: QFTFZZJYAPSZFF-UHFFFAOYSA-N
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Description

This compound features a piperidinol core (3-hydroxypiperidine) substituted with a pyrenylmethyl group. Piperidinol derivatives are widely explored in medicinal chemistry due to their versatile reactivity and bioactivity .

Properties

IUPAC Name

1-(pyren-1-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-19-5-2-12-23(14-19)13-18-9-8-17-7-6-15-3-1-4-16-10-11-20(18)22(17)21(15)16/h1,3-4,6-11,19,24H,2,5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTFZZJYAPSZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperidinol Derivatives with Aromatic Substitutions

Compounds with aromatic substituents on the piperidinol ring exhibit varied biological activities depending on the size and electronic nature of the aromatic group.

Compound Name Substituent Molecular Weight (g/mol) Key Features Biological Activity/Applications References
1-Benzyl-3-piperidinol Benzyl 191.27 Aromatic benzyl group enhances lipophilicity; hydroxyl enables H-bonding. Potential CNS modulation due to structural similarity to neurotransmitters.
1-(5-Bromopyrimidin-2-yl)-3-piperidinol Bromopyrimidinyl 244.10 Bromine enables nucleophilic substitution; pyrimidine ring allows π-π interactions. Investigated in medicinal chemistry for enzyme inhibition.
1-(1-Pyrenylmethyl)-3-piperidinol (Hypothetical) Pyrenylmethyl ~349.44* Pyrene’s large aromatic system increases hydrophobicity and UV absorbance. Likely targets hydrophobic binding pockets (e.g., kinases, DNA-interacting proteins).

Note: *Estimated molecular weight based on pyrene (MW 202.25) + piperidinol (MW 101.15) + methyl linkage.

Key Findings:
  • Benzyl vs. Pyrenylmethyl : The pyrenyl group’s extended conjugation may enhance binding to aromatic residues in proteins compared to benzyl .
  • Bromopyrimidinyl : The bromine atom facilitates synthetic modifications (e.g., Suzuki coupling), making it a versatile intermediate .

Piperidinol Derivatives with Heterocyclic Moieties

Heterocyclic substituents influence electronic properties and target selectivity.

Compound Name Substituent Molecular Weight (g/mol) Key Features Biological Activity/Applications References
1-(Pyrazin-2-yl)-3-piperidinol Pyrazinyl 179.22 Pyrazine’s nitrogen atoms enable hydrogen bonding and metal coordination. Studied for antimicrobial and anticancer activity.
1-[1-(2-Methylphenyl)(cyclohexyl)]-3-piperidinol Methylphenyl-cyclohexyl 287.41 Phencyclidine derivative with analgesic properties. Effective in chronic pain models (formalin test).
Key Findings:
  • Pyrazinyl : Nitrogen-rich heterocycles improve solubility and interaction with polar targets compared to purely aromatic groups .
  • Methylphenyl-Cyclohexyl : Bulky substituents like cyclohexyl enhance blood-brain barrier penetration, useful in CNS-targeting drugs .

Piperidinol Derivatives with Aliphatic Chains

Aliphatic substituents modulate flexibility and membrane permeability.

Compound Name Substituent Molecular Weight (g/mol) Key Features Biological Activity/Applications References
1-(4-Piperidinylmethyl)-3-piperidinol Piperidinylmethyl 198.31 Dual piperidine rings increase structural rigidity. Used as a scaffold in receptor ligand design.
N-Methylpiperidin-3-ol Methyl 115.18 Methyl group reduces hydroxyl’s H-bonding capacity. Lower receptor binding affinity compared to hydroxylated analogs.
Key Findings:
  • Methyl vs. Hydroxyl: Hydroxyl groups enhance binding affinity through H-bonding, as seen in 3-piperidinol derivatives .

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